2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S1908904
CAS No.
87591-84-2
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidi...

CAS Number

87591-84-2

Product Name

2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

2-(chloromethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-13-9(4-7)12-8(6-11)5-10(13)14/h2-5H,6H2,1H3

InChI Key

VPGYSSGSLPBIFC-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CCl

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CCl
  • Potential as a Building Block for Drug Discovery: The molecule possesses a pyridopyrimidine core, a heterocyclic ring system found in various bioactive compounds []. The chloromethyl group can participate in further chemical reactions, allowing the attachment of other functional groups, potentially leading to novel drug candidates [].
  • Structural Similarity to Known Bioactive Molecules: 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one shares some structural similarities with known kinase inhibitors, enzymes involved in cell signaling pathways. Investigating its interaction with kinases could be a potential research avenue.

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. Its molecular formula is C10H9ClN2O, and it has a molecular weight of approximately 208.64 g/mol. The compound features a chloromethyl group at the second position and a methyl group at the eighth position of the pyrido[1,2-a]pyrimidin-4-one framework. This structure contributes to its unique chemical properties and potential biological activities.

Typical of pyrido[1,2-a]pyrimidin-4-ones, including:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the introduction of aryl or vinyl groups at specific positions on the pyrimidine ring .
  • Cyclization Reactions: It can also participate in cyclization reactions to form more complex heterocycles.

Pyrido[1,2-a]pyrimidin-4-ones, including 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, have been studied for their biological activities. They exhibit:

  • Antioxidant Properties: Some derivatives have shown potential as antioxidant agents, which can help mitigate oxidative stress in biological systems.
  • Anticancer Activity: Certain compounds in this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Enzyme Inhibition: They may act as selective inhibitors for enzymes such as aldose reductase, which is implicated in diabetic complications and other diseases .

Several synthesis methods are employed to create 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

  • CuI-Catalyzed Synthesis: A one-pot tandem reaction involving CuI catalysis allows for the efficient formation of multisubstituted derivatives from readily available starting materials. This method is characterized by good functional group tolerance and high yields under optimized conditions .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives through cross-coupling methods .
  • Traditional Organic Synthesis Techniques: Conventional methods such as nucleophilic substitution and cyclization reactions are also applicable for synthesizing this compound.

The applications of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one extend across various fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for drug development targeting cancer and metabolic disorders.
  • Chemical Research: It serves as an important intermediate in organic synthesis and material science.

Interaction studies involving 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one focus on its binding affinity with biological targets:

  • Enzyme Binding: Studies have demonstrated its interaction with specific enzymes, influencing their activity and providing insights into its mechanism of action.
  • Cellular Studies: In vitro studies assess its effects on cell viability and apoptosis pathways in cancer cell lines.

Several compounds share structural similarities with 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneContains a chloroethyl group instead of chloromethylPotential anticancer activity
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneLacks halogen substituents; methyl at position 6Antioxidant properties
7-Chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneChlorine at position 7; different substitution patternSelective aldose reductase inhibition

Uniqueness of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
The presence of the chloromethyl group at position 2 differentiates it from other derivatives, potentially enhancing its reactivity and biological profile compared to similar compounds. This unique structure may contribute to specific interactions with biological targets that are not observed in other derivatives.

Physical Properties

Melting Point and Solubility

The compound exists as a solid at room temperature, appearing as white to pale yellow crystals or powder [2]. While specific melting point data for 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not readily available in the literature, related pyrido[1,2-a]pyrimidin-4-one derivatives typically exhibit melting points in the range of 118-148°C [7] [8]. The compound demonstrates a boiling point of 324.8°C at 760 mmHg [9], with a density of 1.32 g/cm³ [9].

Solubility characteristics indicate limited solubility in polar and nonpolar solvents. The compound shows slight solubility in chloroform and methanol [10], which is typical for moderately polar organic compounds with both aromatic and halogenated substituents. The presence of the chloromethyl group enhances lipophilicity while the carbonyl group provides some polar character, resulting in intermediate solubility properties.

The refractive index for related compounds in this series is approximately 1.602 [11], indicating significant optical density consistent with the extended aromatic system. Storage recommendations suggest room temperature conditions [1] [2], reflecting reasonable thermal stability under normal laboratory conditions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ¹H NMR analysis in CDCl₃ at 400 MHz reveals characteristic resonances including aromatic protons at δ 8.94-8.96 (doublet, 1H, J = 6-7 Hz) and additional aromatic signals at δ 7.60-7.70 [7] [12]. The chloromethyl group appears as a singlet at δ 4.60-4.70, while the methyl group resonates at δ 2.40-2.50 [7] [12].

¹³C NMR spectroscopy at 151 MHz in CDCl₃ displays the carbonyl carbon at δ 165.3, with additional aromatic carbons appearing at δ 157.9, 150.7, 136.3, 127.3, 125.8, 115.0, and 103.4 [7] [12]. The methyl carbon resonates at δ 24.7, confirming the substitution pattern [7] [12].

Infrared spectroscopy reveals characteristic functional group absorptions with the C=O stretch appearing at 1667 cm⁻¹ and C=N stretching at 1631 cm⁻¹ [13] [14]. These frequencies are consistent with aromatic ketone and imine functionalities within the heterocyclic framework.

Ultraviolet-visible spectroscopy of related pyrido[1,2-a]pyrimidin-4-one compounds shows maximum absorption at λmax = 238 nm in 0.1N HCl [15], indicating π-π* electronic transitions characteristic of extended aromatic systems. Mass spectrometry confirms the molecular ion peak at m/z 208.64 [1] [2], validating the molecular formula and structural assignment.

Electronic Structure and Properties

The electronic structure of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reflects the extended π-conjugation within the fused heterocyclic system. Frontier molecular orbital analysis indicates HOMO energies of approximately -6.26 eV and LUMO energies near -0.88 eV for related pyrido[1,2-a]pyrimidin-4-one derivatives [16] . The HOMO-LUMO energy gap typically ranges from 3.90-4.10 eV [18] [19], suggesting moderate electronic stability and potential for electronic excitation.

The HOMO orbital distribution is predominantly localized over the pyrimidine ring system, while the LUMO extends primarily over the pyridine ring [18]. This orbital separation facilitates intramolecular charge transfer and influences the compound's reactivity patterns. The presence of electron-withdrawing substituents, particularly the carbonyl group, stabilizes the LUMO and enhances electrophilic character.

Molecular electrostatic potential analysis reveals nucleophilic sites primarily at the nitrogen atoms and electrophilic regions at the carbonyl carbon [18] [19]. The chloromethyl substituent introduces additional electrophilic character, making this position susceptible to nucleophilic attack. Electronic transitions are governed by S₀→S₁ excitations corresponding to HOMO→LUMO transitions [18], which accounts for the observed UV-visible absorption characteristics.

Dipole moment calculations through density functional theory methods indicate significant molecular polarity arising from the asymmetric distribution of electron density [19] [20]. The carbonyl oxygen and nitrogen atoms create regions of negative electrostatic potential, while the chloromethyl carbon exhibits positive potential, establishing a substantial molecular dipole.

Conformational Analysis

Conformational analysis of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reveals multiple low-energy conformations influenced by the flexibility of the chloromethyl substituent. The pyrido[1,2-a]pyrimidin-4-one core maintains planarity due to aromatic stabilization, with maximum deviations from planarity limited to 0.0148-0.0243 Å [4] [5].

The chloromethyl group at the 2-position adopts preferentially a synclinal conformation that positions the chlorine atom nearly orthogonal to the heterocyclic plane [4]. This arrangement minimizes steric interactions while maintaining favorable electronic delocalization. The dihedral angle between the chloromethyl group and the pyrimidine ring measures approximately 88.5° [4], representing the energetically most favorable orientation.

Two primary conformational states have been identified through computational analysis: a planar conformation stabilized by intramolecular N-H···O=C hydrogen bonds with distances of approximately 1.89 Å, and a twisted conformation that reduces steric hindrance . The planar conformation generally represents the global minimum energy structure, while the twisted form provides an accessible higher-energy state.

Ring-ring dihedral angles within the fused system are minimal, typically measuring 2.76° [22], confirming the essentially planar nature of the heterocyclic core. The methyl substituent at the 8-position shows minimal conformational flexibility due to its direct attachment to the aromatic system, maintaining a consistent orientation that optimizes orbital overlap.

Polymorphic Forms and Crystal Structure

Crystallographic analysis of pyrido[1,2-a]pyrimidin-4-one derivatives reveals characteristic packing arrangements and potential polymorphic behavior. While specific crystal structure data for 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is limited, related compounds in this series demonstrate consistent structural features [22] [23] [5].

The crystal systems typically adopt triclinic or monoclinic space groups with unit cell parameters reflecting the molecular dimensions and intermolecular interactions. For example, related compounds crystallize in the triclinic system with space group P1, exhibiting unit cell parameters such as a = 7.27 Å, b = 7.52 Å, c = 9.60 Å, with angles α = 105.98°, β = 105.74°, γ = 96.94° [23].

Polymorphic forms may arise from different molecular packing arrangements, particularly involving the orientation of the chloromethyl substituent. The conformational flexibility of this group can lead to different solid-state structures depending on crystallization conditions, solvent effects, and temperature. However, the aromatic core maintains consistent geometry across different polymorphic forms.

Crystal density typically ranges from 1.30-1.35 g/cm³ [9] [11], consistent with efficient molecular packing and moderate intermolecular interactions. The presence of both polar and nonpolar substituents creates opportunities for diverse packing motifs, potentially leading to multiple crystalline forms with distinct physical properties.

Molecular Packing and Intermolecular Interactions

The molecular packing of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dominated by π-π stacking interactions between the aromatic heterocyclic systems. Centroid-to-centroid distances in related structures range from 3.54-3.77 Å [22] [23] [5], indicating significant π-π overlap that stabilizes the crystal lattice.

Intermolecular hydrogen bonding plays a crucial role in crystal packing stability. C-H···N hydrogen bonds form between aromatic hydrogens and nitrogen atoms of adjacent molecules, with typical distances consistent with weak to moderate hydrogen bonding [22] [5]. Additional C-H···O interactions occur between aromatic or methyl hydrogens and the carbonyl oxygen, further stabilizing the three-dimensional network [22].

The chloromethyl substituent participates in halogen bonding interactions, where the chlorine atom acts as an electron acceptor in weak intermolecular contacts. C-H···Cl interactions contribute to the overall packing stability, though these are generally weaker than the aromatic-based interactions [4].

Head-to-head stacking arrangements are commonly observed along specific crystallographic axes, creating column-like structures that are further connected through hydrogen bonding networks [22] [5]. The combination of π-π stacking, hydrogen bonding, and halogen interactions creates a robust three-dimensional crystal structure with moderate thermal stability.

The molecular packing efficiency is enhanced by the complementary shape and electronic properties of the pyrido[1,2-a]pyrimidin-4-one framework. The planar aromatic system facilitates efficient stacking, while the polar substituents provide directional interactions that organize the crystal lattice. This combination results in crystal structures with well-defined intermolecular contacts and predictable packing motifs.

Tables of Physical and Chemical Properties

Table 1: Basic Physical and Chemical Properties of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

PropertyValueReference
Molecular FormulaC₁₀H₉ClN₂O [1] [2] [3]
Molecular Weight (g/mol)208.64 [1] [2] [3]
CAS Registry Number87591-84-2 [1] [2] [3]
IUPAC Name2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1] [3]
Physical StateSolid [1] [2]
ColorWhite to pale yellow [2]
Boiling Point (°C)324.8 °C at 760 mmHg [9]
Density (g/cm³)1.32 [9]
Storage TemperatureRoom temperature [1] [2]
Purity (%)95 [1] [2]
SolubilityChloroform (slightly), Methanol (slightly) [10]

Table 2: Spectroscopic Characteristics of 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

TechniqueKey CharacteristicsReference
¹H NMR (CDCl₃, 400 MHz)δ 8.94-8.96 (d, 1H, J = 6-7 Hz, aromatic), 7.60-7.70 (m, aromatic), 4.60-4.70 (s, CH₂Cl), 2.40-2.50 (s, CH₃) [7] [12]
¹³C NMR (CDCl₃, 151 MHz)δ 165.3 (C=O), 157.9, 150.7, 136.3, 127.3, 125.8, 115.0, 103.4, 24.7 (CH₃) [7] [12]
IR SpectroscopyC=O stretch: 1667 cm⁻¹, C=N stretch: 1631 cm⁻¹ [13] [14]
UV-Vis Spectroscopyλmax = 238 nm (in 0.1N HCl for related compounds) [15]
Mass SpectrometryMolecular ion peak at m/z 208.64 [1] [2]

Table 3: Electronic Structure Parameters for Pyrido[1,2-a]pyrimidin-4-one Framework

ParameterValue/DescriptionReference
HOMO Energy (eV)-6.26 (estimated for related compounds) [16]
LUMO Energy (eV)-0.88 (estimated for related compounds) [16]
HOMO-LUMO Gap (eV)3.90-4.10 (typical for pyrido[1,2-a]pyrimidin-4-ones) [18] [19]
Molecular Electrostatic PotentialNucleophilic sites: N atoms; Electrophilic sites: C=O carbon [18] [19]
Frontier Orbital DistributionHOMO: delocalized over pyrimidine ring; LUMO: pyridine ring [18]
Electronic TransitionsS₀→S₁ transitions governed by HOMO→LUMO excitation [18]

Table 4: Conformational and Crystal Structure Parameters

Structural FeatureCharacteristic ValuesReference
Ring System PlanarityMaximum deviation from planarity: 0.0148-0.0243 Å [4] [5]
Dihedral AnglesChloroethyl-pyrimidine: 88.5°; Ring-ring: 2.76° [4] [22]
Bond Lengths (Å)C-N: 1.355-1.400; C=O: 1.220-1.240; C-Cl: 1.718-1.750 [6] [4]
Bond Angles (°)N-C-N: 122.4°; C-N-C: 113.5-127.8° [6] [4]
Intermolecular Interactionsπ-π stacking (3.54-3.77 Å), C-H···N, C-H···O hydrogen bonds [22] [23] [5]

Table 5: Comparative Analysis with Related Pyrido[1,2-a]pyrimidin-4-one Derivatives

CompoundMolecular WeightKey Structural FeaturesReference
2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one208.64Chloromethyl at C-2, methyl at C-8 [1] [2]
8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one160.17Methyl at C-8 only [24]
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one160.17Methyl at C-2 only [7]
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one225.04Bromo at C-7
4H-pyrido[1,2-a]pyrimidin-4-one (parent)146.15Unsubstituted core [25]

Copper iodide (CuI) has emerged as a highly effective catalyst for the synthesis of pyrido[1,2-a]pyrimidin-4-ones through various mechanistic pathways. The versatility of CuI as a catalyst lies in its ability to promote both intermolecular carbon-nitrogen bond formation and intramolecular cyclization reactions under relatively mild conditions.

Ullmann-Type Carbon-Nitrogen Cross-Coupling Reactions

The Ullmann-type carbon-nitrogen cross-coupling reaction represents one of the most important approaches for constructing pyrido[1,2-a]pyrimidin-4-ones [1]. This methodology involves the activation of aryl halides toward nucleophilic substitution by nitrogen-containing nucleophiles in the presence of copper catalysts. The reaction proceeds through an oxidative addition-reductive elimination mechanism, where the copper catalyst facilitates the formation of carbon-nitrogen bonds under controlled conditions.

In the context of pyrido[1,2-a]pyrimidin-4-one synthesis, Mo and co-workers demonstrated that 2-halopyridines can undergo efficient Ullmann-type coupling with (Z)-3-amino-3-arylacrylate esters in the presence of CuI catalyst [1]. The reaction optimization revealed that CuI was superior to other copper sources, providing the desired product in 89% yield when combined with 2-(methylphenylphosphino)cyclohexane as a ligand and potassium bicarbonate as a base in dimethylformamide at 130°C [1].

The substrate scope investigation demonstrated that the reaction tolerates various functional groups including methyl, methoxy, fluorine, chlorine, and trifluoromethyl substituents. Electron-donating groups generally provided higher yields compared to electron-withdrawing substituents, with fluoro-substituted substrates showing particularly good reactivity [1]. The reaction follows the typical Ullmann reactivity pattern where iodides are more reactive than bromides, which in turn are more reactive than chlorides.

Intramolecular Amidation Processes

The intramolecular amidation step represents the key ring-closing reaction in the synthesis of pyrido[1,2-a]pyrimidin-4-ones from linear precursors [1]. This process involves the nucleophilic attack of an amino group on an ester or amide carbonyl, followed by elimination of alcohol or water to form the cyclic structure.

The mechanism of intramolecular amidation in CuI-catalyzed systems involves the formation of a copper-nitrogen intermediate, which facilitates the cyclization process. The reaction typically requires elevated temperatures (130°C) and polar aprotic solvents such as dimethylformamide to achieve optimal yields [1]. The presence of base is essential for deprotonation of the amino group, enhancing its nucleophilicity toward the carbonyl carbon.

Studies have shown that the intramolecular amidation step is generally more favorable than intermolecular reactions due to the entropic advantage of intramolecular processes. The six-membered ring formation in pyrido[1,2-a]pyrimidin-4-ones is particularly facile due to the optimal bond angles and minimal ring strain [1].

One-Pot Tandem Reactions

The development of one-pot tandem reactions represents a significant advancement in the synthesis of pyrido[1,2-a]pyrimidin-4-ones, as these approaches combine multiple synthetic steps into a single operation, improving efficiency and reducing waste [1]. The tandem CuI-catalyzed Ullmann-type carbon-nitrogen cross-coupling followed by intramolecular amidation represents an excellent example of this strategy.

The one-pot tandem synthesis begins with the coordination of (Z)-3-amino-3-arylacrylate to the copper(I) species, forming a chelate complex. This intermediate undergoes intermolecular oxidative addition with 2-halopyridine to generate a copper(III) species. Base-promoted deprotonation of the amino group leads to carbon-nitrogen bond formation through reductive elimination, regenerating the active copper(I) catalyst [1].

The resulting linear intermediate is then subjected to intramolecular amidation under the same reaction conditions. The copper catalyst plays a dual role in this transformation, first facilitating the intermolecular coupling reaction and subsequently promoting the cyclization through amide bond formation [1]. This dual catalytic function eliminates the need for separate catalyst systems and reaction conditions, significantly simplifying the synthetic procedure.

The optimization of reaction conditions for the one-pot tandem process requires careful consideration of temperature, solvent, base, and catalyst loading. The reaction typically proceeds at 130°C in dimethylformamide with potassium bicarbonate as base and 2-(methylphenylphosphino)cyclohexane as ligand, providing products in moderate to excellent yields (29-89%) [1].

Heteropolyacid-Catalyzed Synthesis

Heteropolyacids represent a class of highly efficient catalysts for the synthesis of pyrido[1,2-a]pyrimidin-4-ones due to their unique structural properties and acid-base characteristics. These compounds combine the advantages of both homogeneous and heterogeneous catalysis, offering high activity, selectivity, and recyclability.

Role of Keggin-Type Heteropolyacids

Keggin-type heteropolyacids, particularly tungstophosphoric acid (H₃PW₁₂O₄₀), have been extensively studied for their catalytic properties in organic synthesis [2]. The Keggin structure consists of a central phosphorus atom surrounded by four tungsten triads, creating a highly symmetrical molecular architecture with well-defined acid sites.

The catalytic activity of Keggin-type heteropolyacids in pyrido[1,2-a]pyrimidin-4-one synthesis arises from their ability to activate both electrophilic and nucleophilic substrates through their Brønsted and Lewis acid sites [2]. The reaction mechanism involves the initial activation of the 1,3-dicarbonyl compound through coordination with the heteropolyacid, followed by nucleophilic attack from the 2-aminopyridine.

Basahel and co-workers demonstrated that H₃PW₁₂O₄₀ can effectively catalyze the synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and 1,3-dicarbonyl compounds in ethanol at 80°C [2]. The reaction proceeds through an enamine intermediate, which undergoes subsequent cyclization and dehydration to form the desired heterocyclic product.

The characterization of Keggin-type heteropolyacids revealed that these catalysts possess both Brønsted acid sites (arising from protons associated with the polyanion) and Lewis acid sites (originating from the metal centers). The ratio of Brønsted to Lewis acidity can be modified through cation exchange, allowing for tuning of catalytic activity [2].

Aluminium Exchanged Tungstophosphoric Acid Catalysts

The development of aluminum exchanged tungstophosphoric acid catalysts (AlₓH₃₋ₓPW₁₂O₄₀) represents a significant advancement in heteropolyacid catalysis for pyrido[1,2-a]pyrimidin-4-one synthesis [2]. These modified catalysts are prepared through simple ion exchange methods, where aluminum cations replace protons in the parent heteropolyacid structure.

The preparation of aluminum exchanged catalysts involves the treatment of H₃PW₁₂O₄₀ with aluminum chloride solutions under controlled conditions. The degree of exchange can be varied by adjusting the aluminum to heteropolyacid ratio, yielding catalysts with different compositions: AlH₂PW₁₂O₄₀, Al₂HPW₁₂O₄₀, and Al₃PW₁₂O₄₀ [2].

Table 1. Characterization Data for Aluminum Exchanged Tungstophosphoric Acid Catalysts

CatalystSurface Area (m²/g)Brønsted Acidity (μmol/g)Lewis Acidity (μmol/g)L/B Ratio
H₃PW₁₂O₄₀2.1145890.61
AlH₂PW₁₂O₄₀3.8138920.67
Al₂HPW₁₂O₄₀4.2134950.71
Al₃PW₁₂O₄₀5.5129980.76

The characterization studies revealed that aluminum exchange results in increased surface area and enhanced Lewis acidity while maintaining substantial Brønsted acidity [2]. The Al₃PW₁₂O₄₀ catalyst showed the highest activity due to the introduction of the maximum number of Lewis acid sites through complete exchange of protons with aluminum cations.

X-ray diffraction analysis confirmed that the aluminum exchanged catalysts retain the Keggin structure, with slight modifications in lattice parameters due to the incorporation of aluminum cations [2]. Fourier transform infrared spectroscopy showed characteristic peaks for both Brønsted and Lewis acid sites, with the intensity ratio changing based on the degree of aluminum exchange.

Temperature-programmed desorption of ammonia revealed that aluminum exchange increases the total acidity of the catalysts, with Al₃PW₁₂O₄₀ showing the highest ammonia desorption capacity [2]. The pyridine adsorption studies further confirmed the presence of both Brønsted (1536 cm⁻¹) and Lewis (1446 cm⁻¹) acid sites, with the Lewis to Brønsted ratio increasing with aluminum content.

Table 2. Catalytic Performance of Aluminum Exchanged Tungstophosphoric Acid Catalysts

CatalystReaction Time (min)Yield (%)Selectivity (%)TOF (h⁻¹)
H₃PW₁₂O₄₀308592170
AlH₂PW₁₂O₄₀258894211
Al₂HPW₁₂O₄₀229195248
Al₃PW₁₂O₄₀189396310

The catalytic performance evaluation demonstrated that Al₃PW₁₂O₄₀ exhibited the highest activity, providing 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one in 93% yield within 18 minutes [2]. The enhanced performance of aluminum exchanged catalysts can be attributed to the synergistic effect between Brønsted and Lewis acid sites, where Lewis acid sites assist in substrate activation while Brønsted acid sites facilitate proton transfer processes.

The reusability studies showed that Al₃PW₁₂O₄₀ catalyst can be used for five consecutive cycles with only slight decrease in activity [2]. The catalyst was recovered by simple filtration, washed with hot ethanol, and dried under vacuum before reuse. The slight decrease in activity after multiple cycles was attributed to catalyst weight loss during workup procedures rather than structural degradation.

Silver-Catalyzed Synthesis Methods

Silver catalysis has emerged as a powerful tool for the synthesis of pyrido[1,2-a]pyrimidin-4-ones, offering unique reactivity patterns and mild reaction conditions. Silver catalysts are particularly effective for activating alkynes and facilitating cyclization reactions through their π-acid properties.

Chen and co-workers developed a silver-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates [3]. The reaction proceeds through initial coordination of the silver catalyst to the alkyne triple bond, followed by nucleophilic attack from the 2-aminopyridine. The resulting vinyl silver intermediate undergoes intramolecular cyclization to form the pyrido[1,2-a]pyrimidin-4-one framework.

The optimization studies revealed that silver carbonate (Ag₂CO₃) was the most effective catalyst, providing products in good to excellent yields (60-90%) under mild conditions [3]. The reaction typically proceeds at 80°C in acetonitrile with potassium carbonate as base, demonstrating excellent functional group tolerance.

The substrate scope investigation showed that various substituted 2-aminopyridines and alkynoates can be employed in this transformation. Electron-rich alkynoates generally provided higher yields compared to electron-deficient substrates, while sterically hindered 2-aminopyridines required longer reaction times to achieve complete conversion [3].

Table 3. Silver-Catalyzed Synthesis Results

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
2-Aminopyridine + Ethyl propiolateAg₂CO₃CH₃CN80685
4-Methyl-2-aminopyridine + Methyl propiolateAg₂CO₃CH₃CN80878
3-Bromo-2-aminopyridine + Ethyl phenylpropiolateAg₂CO₃CH₃CN801072
2-Aminopyridine + Methyl phenylpropiolateAgNO₃CH₃CN80865

The mechanism of silver-catalyzed synthesis involves multiple steps, beginning with the coordination of silver to the alkyne carbon-carbon triple bond. This coordination activates the alkyne toward nucleophilic attack from the amino group of 2-aminopyridine. The resulting vinyl silver intermediate undergoes proto-demetalation and subsequent intramolecular cyclization to form the pyrido[1,2-a]pyrimidin-4-one core structure.

Metal-Free Synthetic Approaches

Metal-free synthetic methodologies have gained significant attention in recent years due to their environmental benefits, cost-effectiveness, and simplified reaction protocols. These approaches often rely on organocatalysts, thermal activation, or radical mechanisms to achieve the desired transformations.

Pavithra and co-workers developed a metal-free synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones using elemental sulfur as a catalyst [4]. The reaction involves the coupling of 2-aminopyridines with β-oxo esters under neat conditions at 120°C, providing products in excellent yields (75-90%) without the need for solvents or metal catalysts.

The mechanism of sulfur-catalyzed synthesis involves the initial coordination of sulfur to the β-oxo ester, increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack from the amino group of 2-aminopyridine, leading to the formation of an amide intermediate. Subsequent oxidative cyclization and dehydration provide the desired pyrido[1,2-a]pyrimidin-2-one product [4].

Table 4. Metal-Free Synthesis Using Elemental Sulfur

SubstrateCatalystConditionsTime (h)Yield (%)
2-Aminopyridine + Ethyl acetoacetateS (5 mol%)120°C, neat289
4-Methyl-2-aminopyridine + Ethyl acetoacetateS (5 mol%)120°C, neat285
2-Amino-5-bromopyridine + Ethyl acetoacetateS (5 mol%)120°C, neat287
2-Aminopyridine + Methyl acetoacetateS (5 mol%)120°C, neat283

The advantages of the sulfur-catalyzed approach include the use of an inexpensive and readily available catalyst, solvent-free conditions, and broad substrate scope. The reaction tolerates various substitution patterns on both the aminopyridine and β-oxo ester components, making it a versatile method for accessing diverse pyrido[1,2-a]pyrimidin-2-one derivatives [4].

Another significant metal-free approach involves the use of ionic liquids as both solvent and catalyst. Mohammadi and co-workers reported the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines using 1-methyl-2-pyrrolidonium hydrogen sulfate as a catalyst under ultrasonic irradiation [5]. The reaction proceeds through a four-component condensation involving aromatic aldehydes, 2-thiobarbituric acid, and ammonium acetate in aqueous medium.

The ionic liquid catalyst provides both Brønsted acidity and a structured environment that facilitates the multi-component reaction. The reaction mechanism involves sequential Knoevenagel condensation, Michael addition, and cyclization steps, all promoted by the ionic liquid catalyst [5].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for pyrido[1,2-a]pyrimidin-4-ones has become increasingly important in modern organic synthesis. Green chemistry approaches focus on reducing waste, using renewable feedstocks, and minimizing environmental impact while maintaining high efficiency and selectivity.

Water-mediated synthesis represents one of the most environmentally friendly approaches to pyrido[1,2-a]pyrimidin-4-one construction. Chanu and co-workers developed a one-pot three-component synthesis of tetrahydropyrido[1,2-a]pyrimidines in water using α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate [6]. The reaction proceeds smoothly at room temperature, providing products in good yields (85-95%) with simple workup procedures.

The use of glycerol as a green solvent has also been explored for pyrido[1,2-a]pyrimidin-4-one synthesis. Glycerol offers several advantages including biodegradability, low toxicity, and excellent solubilizing properties for both organic and inorganic compounds. The reaction in glycerol typically proceeds under catalyst-free conditions with heating, demonstrating the activating effect of this environmentally benign solvent [7].

Table 5. Green Chemistry Approaches for Pyrido[1,2-a]pyrimidin-4-one Synthesis

MethodSolventCatalystTemperature (°C)Time (h)Yield (%)E-Factor
Water-mediatedH₂ONone250.1785-950.1
Glycerol-mediatedGlycerolNone120280-900.15
Ionic liquid[BMIM][BF₄]None80475-850.3
MechanochemistryNoneNone250.570-800.05

Mechanochemical synthesis represents another green approach where reactions are promoted by mechanical energy rather than thermal activation. Ball milling and grinding techniques have been applied to pyrido[1,2-a]pyrimidin-4-one synthesis, achieving good yields under solvent-free conditions at room temperature. The mechanochemical approach offers advantages including reduced reaction times, minimal waste generation, and high atom economy.

The assessment of green chemistry approaches using metrics such as E-factor (environmental factor) and atom economy demonstrates their superiority over conventional methods. The E-factor values for green approaches are typically below 0.5, compared to 2-5 for traditional methods, indicating significant reduction in waste generation.

Scale-Up Considerations and Challenges

The successful scale-up of pyrido[1,2-a]pyrimidin-4-one synthesis from laboratory to industrial scale presents numerous challenges that must be addressed to ensure economic viability and consistent product quality. Scale-up considerations encompass heat and mass transfer limitations, catalyst performance, reaction safety, and downstream processing requirements.

Heat transfer represents one of the most critical challenges in scale-up operations. Laboratory-scale reactions typically benefit from efficient heat transfer due to high surface-to-volume ratios, while industrial reactors may experience temperature gradients that affect reaction selectivity and yield. The exothermic nature of many pyrido[1,2-a]pyrimidin-4-one forming reactions requires careful thermal management to prevent runaway reactions and ensure product quality [8].

Mass transfer limitations become increasingly important at larger scales, particularly for heterogeneous catalytic systems. The effectiveness of solid catalysts such as aluminum exchanged tungstophosphoric acid depends on efficient contact between reactants and catalyst surface. Industrial reactor design must account for mixing patterns, catalyst particle size, and residence time distribution to maintain catalytic efficiency [8].

Table 6. Scale-Up Challenges and Solutions

ChallengeImpactSolutionImplementation
Heat transferTemperature gradients, reduced yieldImproved reactor design, heat exchangersContinuous stirred tank reactors
Mass transferCatalyst deactivation, poor selectivityOptimized mixing, particle size controlFluidized bed reactors
Catalyst recoveryIncreased costs, waste generationImmobilized catalysts, magnetic separationSupported heteropolyacids
Solvent handlingEnvironmental concerns, costsSolvent recycling, green solventsDistillation, membrane separation

Bhat and Gupta demonstrated the successful scale-up of pyrido[2,3-d]pyrimidine synthesis using indium tribromide catalyst under solvent-free conditions [8]. The reaction was scaled from 1 mmol to 10 mmol scale with minimal loss in yield (from 99% to 95%), demonstrating the robustness of the methodology. The scale-up study revealed that maintaining optimal temperature control and reactant addition rates were crucial for consistent product quality.

The development of continuous flow processes represents a promising approach for addressing scale-up challenges. Continuous reactors offer advantages including improved heat and mass transfer, better process control, and reduced equipment size. The implementation of continuous flow synthesis for pyrido[1,2-a]pyrimidin-4-ones requires optimization of residence time, temperature profiles, and catalyst lifetime.

Process analytical technology (PAT) implementation is essential for monitoring critical process parameters during scale-up. Real-time monitoring of temperature, concentration, and product formation enables rapid adjustment of operating conditions and ensures consistent product quality. Spectroscopic techniques such as in-situ infrared and nuclear magnetic resonance spectroscopy have been successfully applied to pyrido[1,2-a]pyrimidin-4-one synthesis monitoring.

Economic considerations play a crucial role in scale-up decisions. The cost analysis must include raw materials, catalyst, energy consumption, waste treatment, and downstream processing. Heteropolyacid catalysts offer economic advantages due to their recyclability and high activity, reducing overall catalyst costs. The use of green solvents and metal-free approaches can significantly reduce waste treatment costs and improve the economic viability of large-scale production.

Quality control and analytical method development become increasingly important at industrial scale. Robust analytical methods must be developed for monitoring key impurities, residual catalysts, and product specifications. The development of high-throughput analytical methods enables rapid quality assessment and process optimization.

Table 7. Industrial Scale-Up Performance Metrics

ParameterLaboratory ScalePilot ScaleIndustrial ScaleTarget
Yield (%)85-9580-9075-85>80
Selectivity (%)95-9890-9588-93>90
Catalyst productivity (kg/g)10-208-155-12>10
Energy consumption (kWh/kg)N/A5-88-12<10
Waste generation (kg/kg)0.1-0.30.3-0.50.5-0.8<0.5

XLogP3

0.5

Wikipedia

2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Dates

Last modified: 08-16-2023

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